
Benzyl 3-hydroxyazetidine-1-carboxylate
Description
Benzyl 3-hydroxyazetidine-1-carboxylate (CAS: 128117-22-6) is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. Its molecular formula is C₁₁H₁₃NO₃, yielding a molecular weight of 207.23 g/mol . The structure features a benzyl ester group at the 1-position and a hydroxyl group at the 3-position of the azetidine ring. This compound is a white to off-white solid with a purity of ≥98% and is primarily utilized in pharmaceutical research as a synthetic intermediate for bioactive molecules, including protease inhibitors and kinase modulators .
Key applications include its role in synthesizing RAS inhibitors (e.g., Elironrasib/RMC-6291 derivatives) and as a precursor for functionalized azetidines via hydroxyl group modifications .
Properties
IUPAC Name |
benzyl 3-hydroxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSNDGCJMGHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435306 | |
Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128117-22-6 | |
Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 3-hydroxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Mechanism and Synthetic Pathway
This method involves the nucleophilic addition of benzyl Grignard reagents to Boc-protected 3-azetidinone. The tert-butoxycarbonyl (Boc) group stabilizes the azetidine ring during synthesis, while the Grignard reagent introduces the benzyl-hydroxyethyl substituent.
Key Steps :
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Substrate Preparation : 1-Boc-3-azetidinone is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen at 0°C.
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Grignard Addition : Benzyl magnesium bromide (2.0 M in THF) is added dropwise, followed by warming to room temperature. The reaction completes within 1 hour, yielding tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate.
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Deprotection and Esterification : Acidic cleavage of the Boc group (e.g., HCl/dioxane) generates the free amine, which is subsequently treated with benzyl chloroformate under Schotten-Baumann conditions to install the benzyl carbamate.
Optimization Data :
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Yield : 70% after column chromatography (heptane:ethyl acetate gradient).
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Purity : >95% by HPLC; structural confirmation via NMR (δ 3.5–4.5 ppm for azetidine protons) and HRMS-ESI-TOF ( observed: 277.1914 vs. calculated: 277.1916).
Epoxide Ring-Opening and Cyclization
Novel Route for Hydroxyazetidine Intermediate Synthesis
A patent-pending method avoids hydrogenation catalysts by leveraging epoxide ring-opening reactions, enhancing safety and scalability.
Procedure :
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Epoxide Activation : 3-Substituted-1,2-epoxypropane reacts with benzaldehyde and aqueous ammonia at 0–5°C in ethanol, forming an imine intermediate.
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Acid Hydrolysis : The intermediate undergoes hydrolysis in hydrochloric acid (20–30°C, 10–20 hours) to yield 1-amino-3-chloro-2-propanol hydrochloride.
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Cyclization : Base-mediated intramolecular nucleophilic substitution (e.g., NaOH/ethanol) forms 3-hydroxyazetidine hydrochloride, which is neutralized and esterified with benzyl chloroformate.
Performance Metrics :
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Reaction Efficiency : 85% conversion rate for epoxide ring-opening (GC analysis).
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Industrial Scalability : Continuous flow reactors reduce reaction time by 40% compared to batch processes.
Benzylation of 3-Hydroxyazetidine via Alkali Metal Bases
Direct Esterification Under Anhydrous Conditions
This approach focuses on introducing the benzyl group post-azetidine ring formation, utilizing strong bases to deprotonate the hydroxyl group for nucleophilic displacement.
Protocol :
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Substrate Activation : 3-Hydroxyazetidine is dissolved in dry dimethylformamide (DMF) and treated with sodium hydride (60% dispersion) at 0°C.
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Benzylation : Benzyl bromide is added dropwise, and the mixture stirs at room temperature for 2 hours. The reaction is quenched with saturated ammonium chloride, extracted with diethyl ether, and purified via silica gel chromatography.
Analytical Outcomes :
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Stereochemical Integrity : X-ray crystallography (SHELX refinement) confirms retention of configuration at the hydroxy-bearing carbon.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Troubleshooting
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of azetidine, which can be further utilized in organic synthesis .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
Benzyl 3-hydroxyazetidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique azetidine ring structure allows for various chemical transformations, making it a valuable building block in organic synthesis. The compound can be utilized to produce derivatives that exhibit diverse functionalities, which are crucial in the development of pharmaceutical agents and other chemical products .
Reaction Mechanisms
The compound's reactivity is influenced by its functional groups, which enable it to participate in several types of reactions, including:
- Esterification : Involves the reaction of the hydroxy group with acid chlorides or anhydrides.
- Nucleophilic Substitution : The benzyl group can undergo nucleophilic attack, facilitating further synthetic modifications.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL. The mechanism of action is believed to involve interference with bacterial cell wall synthesis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell viability assays, it showed a reduction in viability by over 50% in breast (MCF-7) and prostate (LNCaP) cancer cell lines at concentrations around 20 µM after 48 hours. Mechanistic studies suggested that these effects are linked to apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus effectively. This suggests its potential application in treating bacterial infections resistant to conventional antibiotics.
Study 2: Anticancer Potential
A recent investigation into the anticancer effects of this compound revealed significant cytotoxic effects on MCF-7 and LNCaP cell lines. The study highlighted that treatment with this compound led to increased markers of apoptosis and disrupted cell cycle progression, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets . The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its hydroxyl and carboxylate groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Features and Differences
The following table summarizes critical parameters for benzyl 3-hydroxyazetidine-1-carboxylate and its structural analogues:
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
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This compound | 128117-22-6 | C₁₁H₁₃NO₃ | 207.23 | Solid | 3-OH, 1-benzyl ester |
tert-Butyl 3-hydroxyazetidine-1-carboxylate | 142253-54-1 | C₈H₁₅NO₃ | 173.21 | Colorless oil | 3-OH, 1-tert-butyl ester |
Benzyl 3-oxoazetidine-1-carboxylate | 105258-93-3 | C₁₁H₁₁NO₃ | 205.21 | Oil | 3-oxo, 1-benzyl ester |
Benzyl 3-hydroxypyrrolidine-1-carboxylate | 95656-88-5 | C₁₂H₁₅NO₃ | 221.26 | Liquid | 3-OH, pyrrolidine (5-membered ring) |
Benzyl 3-hydroxycyclobutanecarboxylate | 480449-99-8 | C₁₂H₁₄O₃ | 206.24 | Solid | Cyclobutane ring, 3-OH, benzyl ester |
Key Structural and Functional Differences :
Ring Size and Rigidity :
- Azetidine (4-membered ring) derivatives exhibit greater ring strain and conformational rigidity compared to pyrrolidine (5-membered) or cyclobutane analogues, influencing their reactivity and binding affinity in drug design .
- Cyclobutane-based derivatives (e.g., benzyl 3-hydroxycyclobutanecarboxylate) lack nitrogen in the ring, altering electronic properties .
Ester Groups: Benzyl esters enhance lipophilicity and are stable under basic conditions but cleavable via hydrogenolysis. tert-Butyl esters are acid-labile, making them suitable for temporary protection in acidic synthetic environments .
Functional Group Variations :
- The 3-oxo group in benzyl 3-oxoazetidine-1-carboxylate increases electrophilicity, enabling nucleophilic additions or reductions .
- Hydroxyl groups (3-OH) serve as handles for further derivatization, such as sulfonylation or phosphorylation, as seen in intermediates for αvβ6 integrin inhibitors .
This compound :
- Alkylation Approach : Reacting this compound with NaH and alkylating agents in DMF at 80°C yields functionalized derivatives (e.g., S26-4 in ).
- Hydroxyl Protection : Acetic formic anhydride in DCM converts the hydroxyl group to a formate ester, enhancing stability during subsequent reactions .
tert-Butyl 3-Hydroxyazetidine-1-Carboxylate :
- Synthesized via Boc protection of azetidine-3-ol using di-tert-butyl dicarbonate, yielding a colorless oil with 90.8% efficiency .
Benzyl 3-Oxoazetidine-1-Carboxylate :
- Prepared via oxidation of the corresponding 3-hydroxy derivative or direct carboxylation of 3-oxoazetidine.
Biological Activity
Benzyl 3-hydroxyazetidine-1-carboxylate is a cyclic organic compound that has garnered attention in medicinal chemistry and biochemistry due to its significant biological activity. This article explores the compound's biological properties, its mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of 207.23 g/mol. Its structure consists of a benzyl group attached to a three-membered azetidine ring, which contains both a hydroxyl and a carboxylate functional group. These structural characteristics contribute to its reactivity and interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. The compound acts as an intermediate in various biochemical reactions, facilitating the synthesis of other biologically active compounds. Its unique functional groups allow it to modulate enzyme activities, which is crucial for understanding its potential therapeutic applications.
Enzyme Interactions
This compound has been studied for its interactions with several enzymes. The compound's hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to target enzymes. Research indicates that it may inhibit certain enzyme activities, thereby influencing metabolic pathways relevant to disease states .
Pharmacological Applications
The compound has been explored as a precursor in the development of pharmaceutical agents, particularly in the synthesis of new drug candidates targeting various diseases. Its potential applications include:
- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for further development as antibiotics .
- Antitumor Activity : Research indicates moderate cytotoxicity against cancer cell lines, suggesting potential use in cancer therapeutics. For example, related compounds have demonstrated efficacy against lung cancer cell lines (A549) with IC values indicating significant activity .
Study on Antitubercular Activity
A notable study investigated the antitubercular efficacy of derivatives related to this compound. The results showed:
Compound | MIC (µg/mL) | In Vivo Efficacy |
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Benzyl Derivative A | 5 | Significant reduction in bacterial load |
Benzyl Derivative B | 10 | Moderate efficacy observed |
These findings highlight the compound's potential as a lead structure for developing new antitubercular agents .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other azetidine derivatives. Below is a comparison table highlighting key features:
Compound Name | Similarity | Unique Features |
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1-Cbz-3-hydroxyazetidine | High | Contains a carbobenzyloxy group enhancing reactivity |
N-Cbz-3-hydroxyazetidine | High | Different substitution pattern affecting biological activity |
Phenylmethyl 3-hydroxyazetidine-1-carboxylate | Moderate | Variation in substituents leading to distinct properties |
This comparative analysis underscores the uniqueness of this compound in terms of its functional groups and reactivity profiles, which are essential for further chemical transformations and biological investigations.
Q & A
Q. What are the key physicochemical properties of benzyl 3-hydroxyazetidine-1-carboxylate, and how do they influence experimental design?
Answer:
- Molecular formula : C11H13NO3 (based on CAS 128117-22-6) with a molecular weight of 207.23 g/mol.
- Hydrogen bonding : 1 hydrogen bond donor (3-hydroxyl group) and 3 acceptors (carbonyl and ether oxygens), critical for solubility and intermolecular interactions in crystallization .
- Stereochemistry : Contains a defined azetidine ring with a hydroxyl group at position 2. The rigid, small-ring structure imposes conformational constraints relevant to reactivity and ligand design .
- Methodological note : Use X-ray crystallography (e.g., SHELX for refinement ) or NMR to resolve stereochemical ambiguities.
Q. What synthetic routes are available for this compound, and how are intermediates characterized?
Answer:
- Stepwise synthesis :
- Characterization :
Advanced Research Questions
Q. How can computational tools like ORTEP-III and SHELXL resolve structural ambiguities in this compound derivatives?
Answer:
- ORTEP-III : Visualize and refine molecular geometry using crystallographic data. For example, analyze bond angles in the azetidine ring (typical ~90° for small rings) and hydrogen-bonding networks .
- SHELXL : Refine high-resolution X-ray data to resolve disordered benzyl groups or hydroxyl proton positions. Apply twin refinement if data shows pseudo-merohedral twinning .
- Case study : In related tert-butyl analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate), SHELXL refinement resolved torsional strain in the azetidine ring, confirmed by <5% R-factor discrepancies .
Q. What strategies mitigate low yields in coupling reactions involving this compound?
Answer:
- Optimization variables :
- Catalyst : Use Pd/C or enzyme-mediated catalysis (e.g., lipases for esterification) to enhance regioselectivity .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates; avoid protic solvents that may hydrolyze the benzyl ester.
- Temperature : Maintain <60°C to prevent decomposition of the azetidine ring .
- Troubleshooting : If yields drop below 40%, analyze by HPLC for side products (e.g., ring-opened amines or benzyl alcohol byproducts) .
Q. How do hydrogen-bonding networks in this compound affect its crystallographic packing and stability?
Answer:
Q. What contradictions exist in reported synthetic protocols for azetidine derivatives, and how are they resolved?
Answer:
- Contradiction : Discrepancies in reaction times for benzylation (reported 2–24 hours).
- Resolution : Kinetic studies show the reaction is solvent-dependent:
- Validation : Use <sup>13</sup>C NMR to monitor benzyl ester formation (carbonyl signal at ~165 ppm) .
Methodological Guidelines
7. Best practices for handling and storage of this compound:
- Storage : -20°C under inert gas (N2 or Ar) to prevent hydrolysis of the ester group.
- Safety : Use PPE (gloves, goggles) due to potential irritancy (analogous to azetidine-3-carboxylic acid ).
8. Analytical workflow for purity assessment:
HPLC : C18 column, 80:20 acetonitrile/water, retention time ~1.3 minutes (similar to tert-butyl analogs ).
Mass spectrometry : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 208) and absence of dimerization.
Elemental analysis : Acceptable C/H/N tolerances ≤0.3% deviation .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.